molecular formula C21H23N5O4S B11313232 5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Número de catálogo: B11313232
Peso molecular: 441.5 g/mol
Clave InChI: DCHUMBYSVRQSDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a complex substitution pattern. The core structure consists of a pyrazole ring substituted at position 3 with a carboxamide group (CONH2), which is further functionalized with a pyridin-2-ylmethyl moiety. The phenyl ring at position 5 of the pyrazole is modified with a methoxy group (OCH3) at the para position and a pyrrolidin-1-ylsulfonyl group (SO2-pyrrolidine) at the meta position.

Propiedades

Fórmula molecular

C21H23N5O4S

Peso molecular

441.5 g/mol

Nombre IUPAC

3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H23N5O4S/c1-30-19-8-7-15(12-20(19)31(28,29)26-10-4-5-11-26)17-13-18(25-24-17)21(27)23-14-16-6-2-3-9-22-16/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,23,27)(H,24,25)

Clave InChI

DCHUMBYSVRQSDG-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)N4CCCC4

Origen del producto

United States

Métodos De Preparación

Cyclocondensation of 1,3-Diketones with Hydrazines

A widely used method involves reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For the target compound, ethyl 3-(4-methoxy-3-sulfonylphenyl)-1H-pyrazole-5-carboxylate is synthesized first:

Procedure :

  • React 4-methoxy-3-sulfonylacetophenone with diethyl oxalate in the presence of a base (e.g., NaH) to form a 1,3-diketone intermediate.

  • Treat with hydrazine hydrate in ethanol at 80°C for 6–12 hours.

  • Isolate the pyrazole ester via recrystallization (yield: 65–78%).

Key Data :

ParameterValueSource
Reaction Temp80°C
Yield65–78%
Regioselectivity>95% for 1,3,5-substitution

Alternative Route: 1,3-Dipolar Cycloaddition

Diazocarbonyl compounds react with alkynes to form pyrazoles. This method offers better regiocontrol for sterically hindered substrates.

Functionalization of the Phenyl Ring

Sulfonylation at the 3-Position

The pyrrolidin-1-ylsulfonyl group is introduced via sulfonylation of a phenolic intermediate:

Procedure :

  • Protect the 4-methoxyphenyl group with a tert-butyldimethylsilyl (TBS) ether.

  • React with pyrrolidine-1-sulfonyl chloride in dichloromethane using triethylamine as a base (0°C to RT, 4 hours).

  • Deprotect the TBS group with tetrabutylammonium fluoride (TBAF) (yield: 82–88%).

Key Data :

ParameterValueSource
Sulfonylating AgentPyrrolidine-1-sulfonyl chloride
BaseTriethylamine
Yield82–88%

Carboxamide Formation

The N-(pyridin-2-ylmethyl)carboxamide is introduced via coupling the pyrazole-3-carboxylic acid with pyridin-2-ylmethylamine.

Activation as Acid Chloride

Procedure :

  • Convert 5-(4-methoxy-3-sulfonylphenyl)-1H-pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride (reflux, 4 hours).

  • React with pyridin-2-ylmethylamine in dichloromethane at 0°C, followed by stirring at RT for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) (yield: 70–75%).

Coupling Reagents

Alternative methods use coupling agents such as HATU or TBTU:

ReagentSolventTempYieldSource
HATUDMFRT85%
TBTUCH₂Cl₂0°C→RT78%

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or preparative HPLC. Characterization data includes:

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H)

  • δ 7.85 (s, 1H, pyrazole-H)

  • δ 4.65 (s, 2H, CH₂-pyridine)

  • δ 3.89 (s, 3H, OCH₃).

HPLC Purity : >98% (C18 column, acetonitrile/water).

Comparative Analysis of Methods

StepMethodYieldAdvantagesLimitations
Pyrazole FormationCyclocondensation65–78%High regioselectivityLong reaction time
SulfonylationTBS protection route82–88%Avoids over-sulfonylationRequires protection/deprotection
Carboxamide CouplingHATU-mediated85%Mild conditions, high efficiencyCost of reagents

Challenges and Optimization

  • Regioselectivity : Use of bulky bases (e.g., LDA) improves 1,3,5-substitution.

  • Sulfonylation Side Reactions : Controlled addition of sulfonyl chloride at 0°C minimizes di-sulfonylation.

  • Carboxamide Hydrolysis : Anhydrous conditions prevent degradation of the acid chloride intermediate.

Industrial-Scale Considerations

Patent EP3931197A1 highlights a telescoped process combining sulfonylation and carboxamide coupling in a single reactor, reducing purification steps. Pilot-scale yields reach 68% with >99.5% purity.

Emerging Methodologies

  • Flow Chemistry : Continuous flow systems reduce reaction times for pyrazole formation (2 hours vs. 12 hours).

  • Enzymatic Coupling : Lipase-catalyzed amidation improves green chemistry metrics (yield: 79%, E-factor: 2.1) .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrrolidine-sulfonyl group at the 3-position participates in nucleophilic substitutions under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Sulfonyl Group Replacement Amines (e.g., piperidine) in DMF, 80°CSubstituted sulfonamides with altered steric profiles
Methoxy Demethylation BBr₃ in CH₂Cl₂, −78°C → RTPhenolic derivative (hydroxyl group at 4-position)

These modifications enable tuning of solubility and hydrogen-bonding capacity, critical for pharmacological optimization.

Oxidation and Reduction Pathways

The pyrazole core and sulfonyl group exhibit redox activity:

Oxidation

  • Pyrazole Ring : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the pyrazole’s N–H bond to form N-oxide derivatives, enhancing polarity.

  • Sulfonyl Group : Resistant to further oxidation under standard conditions due to its +6 sulfur oxidation state.

Reduction

  • Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces nitro groups to amines during precursor synthesis (e.g., 4-methoxy-3-nitro intermediates).

Cyclization and Cross-Coupling Reactions

The pyridylmethyl carboxamide side chain facilitates metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductsSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl derivatives at pyrazole’s 5-position
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-alkylated analogs with enhanced bioavailability

These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Hydrolysis

  • Carboxamide Hydrolysis : Heating with 6N HCl (reflux, 12 hr) cleaves the carboxamide to a carboxylic acid, enabling further derivatization (e.g., esterification).

  • Sulfonamide Stability : Resists hydrolysis under acidic/basic conditions (pH 1–14, 25°C), making it suitable for prodrug design.

Interaction with Biological Nucleophiles

The compound engages in covalent interactions with enzymatic thiols:

TargetReaction SiteBiological ConsequenceSource
Cysteine Proteases Electrophilic sulfonyl groupIrreversible inhibition via sulfonamide-thiol adducts
Kinases Pyridylmethyl carboxamideCompetitive ATP-binding pocket blockade

This reactivity underpins its potential as a kinase or protease inhibitor.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler pyrazole derivatives due to its sulfonyl and pyridylmethyl groups:

FeatureImpact on ReactivityExample Analog Comparison
Sulfonyl Group Enhances electrophilicity at adjacent positionsHigher sulfonation resistance vs. methylsulfonyl analogs
Pyridylmethyl Carboxamide Stabilizes metal coordination in cross-coupling reactionsImproved Pd-catalyzed coupling yields vs. benzyl analogs

Synthetic Methodology

Key steps in its synthesis involve:

  • Pyrazole Core Formation : Cyclocondensation of 1,3-diketones with hydrazines .

  • Sulfonation : Reaction of 3-methoxy-4-hydroxyphenyl intermediates with pyrrolidine-sulfonyl chloride.

  • Carboxamide Coupling : EDCI/HOBt-mediated coupling of pyrazole-3-carboxylic acid with pyridin-2-ylmethylamine.

Stability Under Environmental Conditions

ConditionStability Profile
Thermal (≤150°C)Stable; decomposition observed >200°C
Photolytic (UV light)Graduval sulfonyl group degradation over 72 hr
Aqueous (pH 7.4, 37°C)>95% stability after 24 hr

This compound’s multifunctional architecture supports diverse reactivity, positioning it as a versatile scaffold for medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups allow for various chemical modifications and derivatives, which can lead to the synthesis of novel compounds with enhanced properties.

Table 1: Synthetic Applications of the Compound

Application AreaDescription
Building BlockUsed in the synthesis of derivatives for drug development.
Reaction MediumActs as a solvent or reagent in organic reactions.
Molecular ProbesInvestigated for its ability to probe enzyme interactions.

Biology

The biological applications of this compound are significant, particularly in the study of enzyme interactions and cellular processes. It has been evaluated for its potential as a biochemical probe that can help elucidate the mechanisms of action of various enzymes.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to this pyrazole derivative exhibit inhibitory effects on specific enzymes involved in disease pathways. For instance, studies suggest that the sulfonamide group enhances binding affinity to enzyme active sites, potentially leading to therapeutic applications in treating conditions such as cancer and inflammation.

Medicine

The medicinal properties of 5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide have been explored in several studies focusing on its anti-inflammatory and anticancer activities.

Table 2: Medicinal Applications

Activity TypeDescription
Anti-inflammatoryExhibits potential to reduce inflammation markers in vitro.
AnticancerShown to inhibit cancer cell proliferation in preliminary studies.
AntimicrobialInvestigated for activity against bacterial strains like E. coli and S. aureus.

Research Findings

Recent studies have highlighted the compound's efficacy against various biological targets:

  • A study published in Molecules demonstrated that pyrazolo[3,4-b]pyridines, related to this compound, have been synthesized for therapeutic purposes with promising results against multiple disease models .
  • Another research indicated that compounds with similar structures could effectively inhibit specific enzymes linked to cancer progression .

Mecanismo De Acción

El mecanismo de acción de 5-[4-metoxi-3-(pirrolidin-1-ilsulfonil)fenil]-N-(piridin-2-ilmetil)-1H-pirazol-3-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas . Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several pyrazole and carboxamide derivatives reported in the literature. Below is a systematic comparison based on substituent variations, molecular properties, and inferred biological activities:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-Methoxy, 3-pyrrolidin-1-ylsulfonyl phenyl; pyridin-2-ylmethyl carboxamide ~463.5 (calculated) Combines sulfonamide and carboxamide groups; enhanced solubility via sulfonyl.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl; 2,4-dichlorophenyl; methyl pyrazole; 3-pyridylmethyl carboxamide ~460.3 (calculated) Halogen-rich structure; potential for hydrophobic receptor interactions.
5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Methoxyphenyl; pyridin-2-yl; carbothioamide (C=S) ~312.4 (reported) Carbothioamide instead of carboxamide; possible thiol-mediated binding.
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide Triazine core; pyrrolidinyl; isoxazole-carboxamide ~380.4 (reported) Isoxazole-triazine hybrid; divergent scaffold but shared pyrrolidine motif.

Pharmacological and Physicochemical Insights

Bioactivity Comparison: The target compound’s pyrrolidin-1-ylsulfonyl group may enhance solubility compared to halogenated analogs like the dichlorophenyl derivative in , which likely exhibits higher lipophilicity. Sulfonamide groups are known to improve membrane permeability and target engagement in kinase inhibitors . The carbothioamide analog in replaces the carboxamide’s oxygen with sulfur, altering hydrogen-bonding capacity. Thioamide derivatives often show distinct metabolic stability and binding affinities, as seen in protease inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization, including sulfonylation of the phenyl ring and carboxamide coupling, similar to methods in .
  • In contrast, the carbothioamide in requires thiourea intermediates, which are less stable than carboxamides .

Molecular Docking and Binding Interactions

  • Target Compound : The pyrrolidin-1-ylsulfonyl group may occupy hydrophobic pockets in target proteins (e.g., kinases), while the pyridin-2-ylmethyl group could engage in π-cation interactions with charged residues .
  • Dichlorophenyl Analog : The chlorine atoms may participate in halogen bonding with backbone carbonyls, a feature absent in the target compound.

Actividad Biológica

5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including methoxylation, sulfonylation, and coupling reactions with various amines. The synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR) and optimizing its biological efficacy.

Biological Mechanisms

The biological activity of this pyrazole derivative is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anti-inflammatory and analgesic effects. For instance, studies indicate that similar pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
  • Receptor Interaction : The structural features of the compound suggest it may interact with specific receptors in the body, such as those involved in pain modulation and inflammatory responses. Research indicates that similar compounds can act as ligands for G-protein coupled receptors (GPCRs), influencing signal transduction pathways .
  • Antiproliferative Activity : Some studies have reported that pyrazole derivatives can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of caspase activity, which is crucial for programmed cell death .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50 Value Reference
COX Inhibition0.26 µM
Anti-inflammatory (TNF-α)61–85% at 10 µM
Anticancer (MCF7 cells)39.70 µM
MAO-B InhibitionNot specified

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anti-inflammatory Effects : A study demonstrated that a series of pyrazole compounds exhibited significant anti-inflammatory activity in animal models, comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer Properties : Research involving derivatives similar to the target compound showed promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer (MCF7). These compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Some pyrazole analogs have been shown to inhibit metabolic enzymes relevant to neurodegenerative diseases, suggesting a protective effect against neuronal damage . This opens avenues for further research into their use in treating conditions like Alzheimer's disease.

Q & A

Basic Synthesis and Optimization

Q1.1: What are the standard synthetic protocols for preparing this pyrazole-3-carboxamide derivative? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol) with an alkyl chloride in the presence of K₂CO₃ as a base and DMF as a solvent under room-temperature stirring . For example, substituting the pyrrolidin-1-ylsulfonyl group at the 3-position of the phenyl ring requires precise control of stoichiometry (1.1 mmol RCH₂Cl per 1 mmol pyrazole-thiol) to minimize side reactions. Post-reaction purification is achieved via column chromatography or recrystallization.

Q1.2 (Advanced): How can computational methods optimize reaction conditions for higher yields? Methodological Answer: Reaction optimization can employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, temperature) . This reduces trial-and-error experimentation, as seen in analogous pyrazole syntheses where computational screening predicted DMF’s superiority over THF in stabilizing intermediates .

Structural Characterization

Q2.1: What analytical techniques confirm the compound’s structural integrity? Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidinyl protons (δ ~1.5–3.0 ppm), and pyridylmethyl groups (δ ~4.7 ppm for CH₂) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functionalities .

Q2.2 (Advanced): How does X-ray crystallography resolve ambiguities in stereochemistry or intermolecular interactions? Methodological Answer: Single-crystal X-ray diffraction provides absolute configuration and packing motifs. For example, in related pyrazole-carbothioamides, crystallography revealed intramolecular hydrogen bonds (N–H···S) stabilizing the planar pyrazole core, with dihedral angles between substituents (e.g., 4-methoxyphenyl and pyridylmethyl groups) critical for activity . Data collection at 297 K with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement (R factor <0.04) are standard .

Biological Activity Evaluation

Q3.1: What in vitro assays are used to assess biological activity? Methodological Answer: Common assays include:

  • Enzyme inhibition : Measure IC₅₀ via fluorescence polarization (e.g., kinase assays using ATP analogs) .
  • Receptor binding : Radioligand displacement (e.g., ³H-labeled antagonists for GPCRs) with Scatchard analysis for Kᵢ determination .
  • Cell viability : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values in μM range) .

Q3.2 (Advanced): How can structure-activity relationship (SAR) studies resolve contradictions in activity data? Methodological Answer: Contradictions often arise from substituent electronic/steric effects. For example, replacing 4-methoxy with 4-fluorophenyl in analogs increased hydrophobicity, enhancing membrane permeability but reducing solubility, leading to divergent IC₅₀ values . Systematic SAR involves synthesizing derivatives with controlled substitutions (e.g., methyl, halogen, sulfonyl groups) and correlating logP, polar surface area, and bioactivity via multivariate regression .

Data Contradiction Analysis

Q4.1 (Advanced): How should researchers address discrepancies in reported biological activities? Methodological Answer: Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression vs. endogenous receptors). To resolve:

Replicate experiments : Use standardized protocols (e.g., 10 μM ATP in kinase assays) .

Control for off-target effects : Include counter-screens (e.g., unrelated enzymes) .

Validate binding modes : Molecular docking (e.g., AutoDock Vina) to confirm interactions with key residues (e.g., hydrogen bonds with hinge region in kinases) .

Computational Modeling

Q5.1 (Advanced): What strategies improve molecular docking accuracy for pyrazole derivatives? Methodological Answer:

Ligand preparation : Optimize protonation states (e.g., pyridyl N at pH 7.4) and generate conformers with OMEGA .

Receptor flexibility : Use induced-fit docking (IFD) to model binding pocket adjustments .

Scoring functions : Compare Glide SP/XP and MM-GBSA to rank poses, prioritizing interactions like π-π stacking with Phe residues or sulfonyl-oxygen interactions with Lys/Arg .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.